3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile
Description
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile is an organic compound characterized by its unique structure, which includes a buta-1,3-diene moiety, a dioxane ring, and a nitrile group
Properties
CAS No. |
656835-16-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)propanenitrile |
InChI |
InChI=1S/C13H19NO2/c1-5-11(2)13(7-6-8-14)9-15-12(3,4)16-10-13/h5H,1-2,6-7,9-10H2,3-4H3 |
InChI Key |
YTLSMNZOOGPFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CCC#N)C(=C)C=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile typically involves multi-step organic reactions. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents to form trisubstituted buta-1,3-dienes . The reaction conditions often include the use of aryllithium reagents and Grignard reagents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce primary amines. Substitution reactions can lead to the formation of cyclohexene derivatives .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile may exhibit pharmacological properties. The presence of the nitrile functional group is often associated with activity against various biological targets. Studies have suggested that derivatives of dioxane compounds can act as potential anti-cancer agents due to their ability to interfere with cellular processes.
Case Study: Anticancer Activity
A study published in the Journal of Organometallic Chemistry explored the synthesis of related dioxane derivatives and their biological activities. The results indicated that certain modifications could enhance cytotoxic effects against specific cancer cell lines, suggesting a pathway for developing new therapeutic agents .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, such as cyclization and functional group modifications. It can be utilized in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Example: Synthesis Pathways
The synthesis of this compound can involve multiple steps including:
- Formation of the dioxane ring.
- Introduction of the butadiene moiety.
- Nitrile functionalization through nucleophilic substitution reactions.
These pathways are crucial for researchers looking to develop derivatives with enhanced properties or new functionalities .
Material Science
The compound's structural characteristics make it suitable for applications in material science, particularly in creating polymers or coatings that require specific mechanical and thermal properties. The dioxane framework can contribute to the flexibility and durability of materials.
Research Insight: Polymer Applications
Recent studies have investigated the incorporation of dioxane-based compounds into polymer matrices to improve their thermal stability and mechanical strength. Such advancements could lead to the development of new materials for industrial applications .
Mechanism of Action
The mechanism of action of 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile involves its interaction with various molecular targets and pathways. The compound’s diene moiety allows it to participate in cycloaddition reactions, forming stable cyclic structures. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of amines and other derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadien-2-ylbenzene: Similar structure with a butadiene moiety, used in organic synthesis.
Buta-2,3-dien-1-ol: Contains a butadiene moiety, used in the synthesis of complex organic molecules.
1-(Buta-1,3-dien-2-yl)pyrazoles: Used in the synthesis of pyrazole derivatives.
Biological Activity
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile, with the CAS number 656835-16-4, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₃H₁₉NO₂, with a molecular weight of 221.295 g/mol. Key physical properties include:
- LogP : 2.80168 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 42.25 Ų (suggesting potential for good bioavailability)
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the dioxane moiety has been associated with enhanced cytotoxic effects against various cancer cell lines. A study by Sato et al. (2003) demonstrated that derivatives of dioxane compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of a related compound's effects on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other dioxane derivatives was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
